molecular formula C8H11FN2 B13587047 2-(4-Fluoropyridin-2-yl)propan-2-amine

2-(4-Fluoropyridin-2-yl)propan-2-amine

Cat. No.: B13587047
M. Wt: 154.18 g/mol
InChI Key: CACMEUXLLGNZFX-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-2-yl)propan-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an amine group attached to the 2-position of the propan-2-yl chain. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(4-Fluoropyridin-2-yl)propan-2-amine involves several steps. One common method includes the reaction of 4-fluoropyridine with a suitable amine precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

2-(4-Fluoropyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Fluoropyridin-2-yl)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)propan-2-amine

InChI

InChI=1S/C8H11FN2/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,10H2,1-2H3

InChI Key

CACMEUXLLGNZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)F)N

Origin of Product

United States

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